molecular formula C21H24FN3O B11021250 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

Cat. No.: B11021250
M. Wt: 353.4 g/mol
InChI Key: PTASTEYVRCPGGL-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is a useful research compound. Its molecular formula is C21H24FN3O and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is a complex organic compound with potential pharmacological properties due to its unique structural features. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Structural Characteristics

The compound features a pyrrole ring and a tetrahydropyridoindole moiety. These structural elements contribute to its reactivity and interaction with biological targets. The presence of fluorine enhances its pharmacological properties, potentially increasing affinity for various biological receptors.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Cell Growth Modulation : Studies have shown that similar compounds can suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems .
  • Influence on Glycosylation : The compound has been associated with controlling glycosylation patterns in therapeutic proteins, which is critical for their efficacy and safety .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Potential to inhibit cancer cell proliferation and enhance apoptosis.
Neuroprotective May provide protective effects in neurodegenerative models.
Immunomodulatory Influences antibody production in cell cultures.
Metabolic Regulation Affects glucose metabolism and ATP levels in cultured cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Monoclonal Antibody Production : A study demonstrated that a related compound increased monoclonal antibody production in recombinant CHO cells by improving cell-specific productivity while maintaining viability .
  • Anticancer Activity : Research on similar pyrrole derivatives indicated significant anticancer effects through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity .

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one

InChI

InChI=1S/C21H24FN3O/c1-14-5-6-15(2)25(14)10-3-4-21(26)24-11-9-20-18(13-24)17-12-16(22)7-8-19(17)23-20/h5-8,12,23H,3-4,9-11,13H2,1-2H3

InChI Key

PTASTEYVRCPGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)C

Origin of Product

United States

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